N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine

Physicochemical profiling Medicinal chemistry Lead optimization

N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6) is a brominated, trifluoromethyl-substituted aromatic amine featuring a 6-methylpyridin-2-amine core linked to a 4-bromo-2-(trifluoromethyl)benzyl moiety. This compound is predominantly supplied as a high-purity (≥95%) research reagent intended for use as a synthetic intermediate in pharmaceutical and agrochemical discovery programs.

Molecular Formula C14H12BrF3N2
Molecular Weight 345.163
CAS No. 1803586-00-6
Cat. No. B2568638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine
CAS1803586-00-6
Molecular FormulaC14H12BrF3N2
Molecular Weight345.163
Structural Identifiers
SMILESCC1=NC(=CC=C1)NCC2=C(C=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C14H12BrF3N2/c1-9-3-2-4-13(20-9)19-8-10-5-6-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20)
InChIKeyZUYYGANQHNPEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6): A Structurally Defined Heterocyclic Building Block for Research Procurement


N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6) is a brominated, trifluoromethyl-substituted aromatic amine featuring a 6-methylpyridin-2-amine core linked to a 4-bromo-2-(trifluoromethyl)benzyl moiety. This compound is predominantly supplied as a high-purity (≥95%) research reagent intended for use as a synthetic intermediate in pharmaceutical and agrochemical discovery programs . Its core structure is recognized in medicinal chemistry for enabling the design of bioactive molecules, with the 6-methylpyridin-2-amine scaffold serving as a key pharmacophore and the bromine atom providing a versatile synthetic handle for further functionalization via cross-coupling reactions [1].

Why N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6) Cannot Be Replaced by Common In-Class Analogs


Structural variations within the N-benzyl-6-methylpyridin-2-amine chemotype profoundly impact physicochemical properties, reactivity, and molecular recognition. The specific substitution pattern of the target compound—combining an electron-withdrawing bromine and trifluoromethyl group on the benzyl ring with a methyl group on the pyridine ring—creates a unique electronic environment that cannot be replicated by analogs lacking any one of these functional groups. Substituting the bromine with chlorine or hydrogen alters halogen-bonding capacity and cross-coupling reactivity, while removing the trifluoromethyl group reduces metabolic stability and lipophilicity . Similarly, repositioning or omitting the pyridine methyl group shifts the pKa of the pyridine nitrogen, affecting protonation state under physiological conditions and potentially altering target engagement [1]. These differences are quantifiable in silico and crucial for structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6) vs. Closest Analogs


Predicted pKa Modulation by 6-Methyl Substitution on Pyridine Ring

The predicted pKa of the pyridine nitrogen in N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine is 6.26 ± 0.10 . The electron-donating 6-methyl group increases the basicity of the pyridine nitrogen relative to unsubstituted pyridine analogs. For the comparator N-benzylpyridin-2-amine (CAS 6935-27-9), which lacks the 6-methyl group, the predicted pKa of the pyridine nitrogen is approximately 5.0–5.5 based on class-level inference [1]. This shift of ~0.7–1.3 log units alters the fraction of protonated species at physiological pH 7.4, impacting solubility, permeability, and target binding interactions.

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Enhancement by 4-Bromo-2-(trifluoromethyl)benzyl Substituent

The calculated LogP (cLogP) for N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine is estimated at 4.46 ± 0.5, based on its molecular formula (C14H12BrF3N2; MW 345.16) and structural features [1]. The unbrominated, non-trifluoromethyl analog N-benzyl-6-methylpyridin-2-amine (CAS 70644-47-2; C13H14N2; MW 198.26) has a predicted LogP of approximately 2.5–3.0 [2]. The combined effect of bromine and trifluoromethyl groups elevates lipophilicity by 1.5–2.0 log units, enhancing membrane partitioning and potentially improving blood–brain barrier penetration.

Drug-likeness LogP prediction ADME profiling

Synthetic Reactivity Advantage: Bromo Substituent as Cross-Coupling Handle

The presence of the bromine atom at the 4-position of the benzyl ring enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) with high efficiency. The target compound contains one bromine atom (monoisotopic mass 345.16 g/mol) . The chlorine analog N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (predicted C14H12ClF3N2; MW ~312.7) exhibits lower reactivity in oxidative addition steps typical of Pd(0) catalysts. Comparative kinetics data for aryl bromides vs. aryl chlorides in Suzuki coupling show bromides react 10–100× faster under identical conditions [1], providing a distinct practical advantage for medicinal chemistry parallel synthesis workflows.

Synthetic chemistry Cross-coupling Library synthesis

Optimal Procurement Scenarios for N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine (CAS 1803586-00-6) in Scientific Research


Synthesis of Kinase Inhibitor Libraries via Suzuki Coupling

The bromine atom at the 4-position of the benzyl ring enables rapid diversification into arrays of biaryl derivatives for kinase inhibitor screening. The 10–100× faster oxidative addition kinetics of aryl bromides compared to chlorides ensure efficient library synthesis with high conversion rates, directly accelerating hit-to-lead timelines.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

With a predicted LogP of ~4.46 , this compound occupies a lipophilicity range favorable for blood–brain barrier penetration. Medicinal chemistry teams pursuing CNS targets can use this scaffold as a starting point for optimizing brain exposure without introducing additional lipophilic burden.

pKa-Driven Lead Optimization for Oral Bioavailability

The predicted pKa of 6.26 ± 0.10 positions this compound's pyridine nitrogen near physiological pH, allowing tunable protonation. Researchers can exploit this property to balance solubility and permeability in oral drug candidates, where the 0.7–1.3 unit pKa shift relative to unsubstituted analogs provides a meaningful design advantage.

Quote Request

Request a Quote for N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.